molecular formula C11H14BrNO B2355968 2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane CAS No. 1857893-97-0

2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B2355968
CAS No.: 1857893-97-0
M. Wt: 256.143
InChI Key: LZOUVGFZGPYLGW-UHFFFAOYSA-N
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Description

2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a brominated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the bromination of furan derivatives. One common method involves the reaction of 5-bromofuran-2-carboxaldehyde with a bicyclic amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce hydrogenated furans. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: A simpler brominated furan derivative used in organic synthesis.

    2-Azabicyclo[2.2.1]heptane: The bicyclic amine core structure without the brominated furan ring.

    5-Bromofuran-2-carboxylic acid: Another brominated furan derivative with different functional groups[][5].

Uniqueness

2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[221]heptane is unique due to its combination of a brominated furan ring and a bicyclic amine structure

Properties

IUPAC Name

2-[(5-bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-4-3-10(14-11)7-13-6-8-1-2-9(13)5-8/h3-4,8-9H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOUVGFZGPYLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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